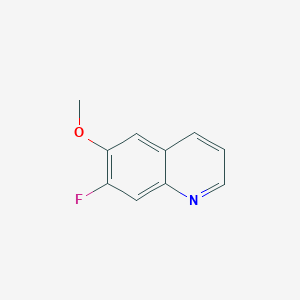

7-Fluoro-6-methoxyquinoline

Descripción general

Descripción

7-Fluoro-6-methoxyquinoline is a fluorine-containing compound known for its stability under various conditions. This compound is part of the quinoline family, which is characterized by a heterocyclic aromatic structure. The presence of both fluorine and methoxy groups in its structure contributes to its unique chemical properties and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-6-methoxyquinoline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 6-trifluoromethyl-5,7,8-trifluoroquinoline with appropriate reagents to introduce the methoxy group at the 6-position and the fluorine atom at the 7-position .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The use of molecular oxygen as an oxidant in these processes makes them convenient and economical .

Análisis De Reacciones Químicas

Types of Reactions: 7-Fluoro-6-methoxyquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo substitution reactions at the benzene ring, where the fluorine or methoxy groups can be replaced by other substituents.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed: The major products formed from these reactions include various substituted quinolines, where the fluorine and methoxy groups are replaced or modified .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

7-Fluoro-6-methoxyquinoline is primarily recognized for its potential as a therapeutic agent. Its applications include:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values indicating potent activity against colorectal (HCT116) and leukemia (CCRF-CEM) cells, with values of 5.0 µM and 3.5 µM respectively.

- Antimalarial Properties : The compound has been evaluated for its efficacy against Plasmodium berghei, showing over 99% reduction in parasitemia in vivo after treatment, suggesting its potential as a lead for new antimalarial drugs.

- Antibacterial Activity : Initial studies suggest that this compound may inhibit bacterial enzymes critical for DNA replication, making it a candidate for antibacterial drug development.

Biological Studies

In biological research, this compound is employed to investigate various biochemical pathways:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in cancer progression and microbial metabolism. Its mechanism often involves binding to active sites of enzymes, thereby blocking their activity.

- Cell Cycle Dynamics : Studies have shown that treatment with this compound can lead to significant cell cycle arrest in the G0/G1 phase, indicating its potential to induce apoptosis in sensitive cancer cells.

Material Science

In material science, this compound is explored for its properties in:

- Organic Electronics : The compound's unique structure allows it to be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs), contributing to advancements in electronic materials.

Case Studies

Several case studies have documented the efficacy and applications of this compound:

- Cytotoxicity Assessment : A study evaluating the cytotoxicity of quinoline derivatives demonstrated potent activity against cancer cell lines while exhibiting lower toxicity towards normal cells.

- Anticancer Efficacy : In a comprehensive study involving multiple cancer cell lines, researchers observed that treatment with this compound not only inhibited growth but also induced apoptosis, suggesting a dual mechanism of action.

Mecanismo De Acción

The mechanism of action of 7-fluoro-6-methoxyquinoline involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit bacterial DNA gyrase and topoisomerase, leading to the disruption of bacterial DNA replication and cell death . In the context of antitumor activity, the compound’s mechanism may involve the inhibition of tubulin polymerization, which is crucial for cell division .

Comparación Con Compuestos Similares

- 6-Fluoro-7-methoxyquinoline

- 6-Methoxy-7-fluoroquinoline

- 6,7-Difluoroquinoline

Comparison: Compared to these similar compounds, 7-fluoro-6-methoxyquinoline is unique due to the specific positioning of the fluorine and methoxy groups, which influences its reactivity and stability. For example, while 6-fluoro-7-methoxyquinoline and 6-methoxy-7-fluoroquinoline have similar structures, the position of the substituents can lead to different chemical behaviors and applications .

Actividad Biológica

7-Fluoro-6-methoxyquinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. Its unique structural features, including the presence of fluorine and methoxy groups, contribute to its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a fluorine atom at the 7-position and a methoxy group at the 6-position of the quinoline ring, which enhances its solubility and reactivity.

Table 1: Structural Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C9H8FNO | Fluorine and methoxy substituents |

| 4-Bromo-7-fluoro-6-methoxyquinoline | C10H7BrFNO2 | Bromine at the 4-position |

| 4-Chloro-7-fluoro-6-methoxyquinoline | C10H7ClFNO2 | Chlorine at the 4-position |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It primarily acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to bacterial growth suppression, making it a candidate for developing new antibacterial agents .

Case Study: Antibacterial Efficacy

In a study evaluating various quinoline derivatives, this compound demonstrated potent activity against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, highlighting its potential as an effective antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer effects. It induces oxidative stress in cancer cells, leading to DNA damage and apoptosis. This mechanism is particularly relevant in treating various cancers, including lung cancer.

Research Findings:

A study on derivatives of quinoline reported that compounds similar to this compound showed IC50 values in the low micromolar range against non-small cell lung cancer (A549) cells. These findings suggest that modifications to the quinoline structure can enhance cytotoxicity against cancer cells .

Table 2: IC50 Values of Quinoline Derivatives Against A549 Cells

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Induces apoptosis via oxidative stress |

| Positive Control (5-FU) | 4.98 ± 0.41 | Traditional anticancer drug |

| Other Quinoline Derivatives | Varies | Various mechanisms including enzyme inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to DNA gyrase and topoisomerase IV, disrupting essential processes in bacterial replication.

- Induction of Apoptosis : In cancer cells, it triggers mitochondrial pathways leading to apoptosis through increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

- Oxidative Stress : The generation of reactive oxygen species (ROS) contributes to cellular damage in tumor cells, enhancing its anticancer effects.

Propiedades

IUPAC Name |

7-fluoro-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKVCSRTSDJDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.